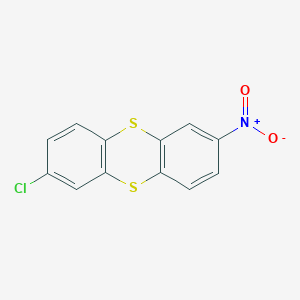
2-Chloro-7-nitrothianthrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-7-nitrothianthrene is an organic compound that belongs to the class of thianthrene derivatives Thianthrene is a sulfur-containing heterocyclic compound, and the addition of chloro and nitro groups at specific positions on the thianthrene ring gives rise to this compound
Vorbereitungsmethoden
The synthesis of 2-Chloro-7-nitrothianthrene typically involves nucleophilic aromatic substitution reactions. One common method is the nitration of thianthrene, followed by chlorination. The nitration process involves treating thianthrene with a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the desired position. The resulting nitrothianthrene is then subjected to chlorination using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro group .
Analyse Chemischer Reaktionen
2-Chloro-7-nitrothianthrene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like tin and hydrochloric acid.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include reducing agents like tin and hydrochloric acid, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Chloro-7-nitrothianthrene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of materials with specific properties, such as dyes and pigments.
Wirkmechanismus
The mechanism of action of 2-Chloro-7-nitrothianthrene involves its interaction with molecular targets through its functional groups. The nitro group can participate in electron transfer reactions, while the chloro group can undergo nucleophilic substitution. These interactions can affect various biochemical pathways, making the compound useful in different applications .
Vergleich Mit ähnlichen Verbindungen
2-Chloro-7-nitrothianthrene can be compared with other thianthrene derivatives, such as:
This compound: Similar in structure but with different substituents.
2-Bromo-7-nitrothianthrene: Contains a bromo group instead of a chloro group.
2-Chloro-7-aminothianthrene: Contains an amino group instead of a nitro group.
The uniqueness of this compound lies in its specific combination of chloro and nitro groups, which confer distinct chemical properties and reactivity .
Eigenschaften
CAS-Nummer |
89880-55-7 |
|---|---|
Molekularformel |
C12H6ClNO2S2 |
Molekulargewicht |
295.8 g/mol |
IUPAC-Name |
2-chloro-7-nitrothianthrene |
InChI |
InChI=1S/C12H6ClNO2S2/c13-7-1-3-9-11(5-7)17-10-4-2-8(14(15)16)6-12(10)18-9/h1-6H |
InChI-Schlüssel |
ROEQWZJFXMARFW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])SC3=C(S2)C=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


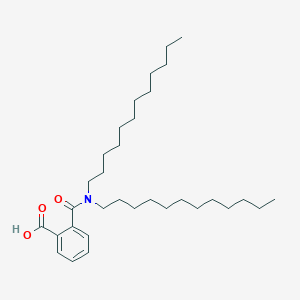
![6-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)-4-methylhexan-3-one](/img/structure/B14384635.png)
![1-Chloro-4-{[6-(4-chlorobenzene-1-sulfinyl)hexa-2,4-diyn-1-yl]sulfanyl}benzene](/img/structure/B14384636.png)
![2-Diazonio-1-[2-(trimethylazaniumyl)ethoxy]ethen-1-olate iodide](/img/structure/B14384646.png)
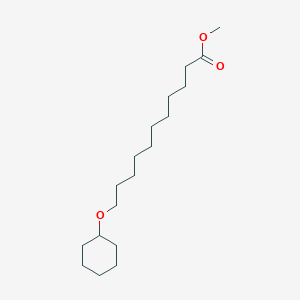

![N-[2-[2,4-bis(trifluoromethyl)-1H-imidazol-5-yl]ethyl]acetamide](/img/structure/B14384670.png)

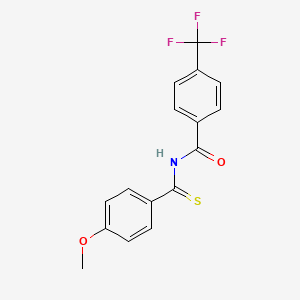
![N-(4-{[6-(1H-Imidazol-1-yl)hexyl]oxy}-2-methylphenyl)benzamide](/img/structure/B14384685.png)
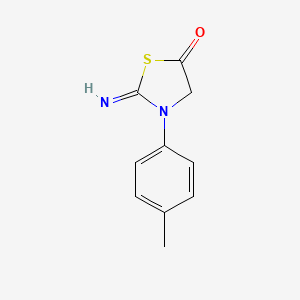


![3-Methyl-2-[(piperazin-1-yl)methyl]octahydro-1H-inden-1-one](/img/structure/B14384714.png)
